N-(2,4-dichlorobenzyl)-2-(2-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide
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Overview
Description
N-(2,4-dichlorobenzyl)-2-(2-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dichlorobenzyl group, a fluorophenoxy group, and a tetrahydrofuran-2-ylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorobenzyl)-2-(2-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the Dichlorobenzyl Intermediate: The starting material, 2,4-dichlorobenzyl chloride, is reacted with a suitable nucleophile to form the dichlorobenzyl intermediate.
Introduction of the Fluorophenoxy Group: The dichlorobenzyl intermediate is then reacted with 2-fluorophenol under basic conditions to introduce the fluorophenoxy group.
Formation of the Tetrahydrofuran-2-ylmethyl Intermediate: Tetrahydrofuran is reacted with a suitable reagent to form the tetrahydrofuran-2-ylmethyl intermediate.
Coupling Reaction: The final step involves coupling the dichlorobenzyl-fluorophenoxy intermediate with the tetrahydrofuran-2-ylmethyl intermediate in the presence of a coupling agent to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorobenzyl)-2-(2-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate for treating various diseases.
Industry: The compound can be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorobenzyl)-2-(2-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorobenzyl)-2-(2-fluorophenoxy)-N-methylacetamide: Similar structure but lacks the tetrahydrofuran-2-ylmethyl group.
N-(2,4-dichlorobenzyl)-2-(2-chlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide: Similar structure but has a chlorophenoxy group instead of a fluorophenoxy group.
Uniqueness
N-(2,4-dichlorobenzyl)-2-(2-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H20Cl2FNO3 |
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Molecular Weight |
412.3 g/mol |
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-(2-fluorophenoxy)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H20Cl2FNO3/c21-15-8-7-14(17(22)10-15)11-24(12-16-4-3-9-26-16)20(25)13-27-19-6-2-1-5-18(19)23/h1-2,5-8,10,16H,3-4,9,11-13H2 |
InChI Key |
BTRPQXQAMVSRME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN(CC2=C(C=C(C=C2)Cl)Cl)C(=O)COC3=CC=CC=C3F |
Origin of Product |
United States |
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